molecular formula C20H24N4O2S B2466610 N-(2-(cyclohex-1-en-1-yl)ethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide CAS No. 941974-76-1

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide

Cat. No. B2466610
CAS RN: 941974-76-1
M. Wt: 384.5
InChI Key: FNTBOBITSVIFPE-UHFFFAOYSA-N
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Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H24N4O2S and its molecular weight is 384.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

Thiazole derivatives, including compounds with complex substituents, are synthesized through chemoselective thionation-cyclization reactions. Kumar et al. (2013) outlined an efficient route for producing 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles via one-step chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent (Kumar, Parameshwarappa, & Ila, 2013). This process allows for the introduction of various functionalities into the thiazole products, showcasing the versatility of thiazole derivatives in chemical synthesis.

Anticancer Activity

Thiazole derivatives have been explored for their anticancer properties. A study conducted by Ravinaik et al. (2021) involved the design, synthesis, and evaluation of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for anticancer activity against various cancer cell lines. This research indicated that most tested compounds exhibited moderate to excellent anticancer activities, with some derivatives showing higher effectiveness than the reference drug, etoposide (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antimicrobial and Antituberculosis Activities

Thiazole derivatives also show promise in antimicrobial and antituberculosis applications. Jeankumar et al. (2013) reported on the synthesis and evaluation of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates as inhibitors of Mycobacterium tuberculosis. Among the compounds studied, one particular derivative exhibited notable activity against various tests, including an in vitro Mycobacterium smegmatis GyrB ATPase assay and Mycobacterium tuberculosis DNA gyrase super coiling assay, highlighting its potential as an antituberculosis agent (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-methyl-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2S/c1-14-17(18(25)21-13-12-15-8-4-2-5-9-15)27-20(22-14)24-19(26)23-16-10-6-3-7-11-16/h3,6-8,10-11H,2,4-5,9,12-13H2,1H3,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTBOBITSVIFPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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